N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Description

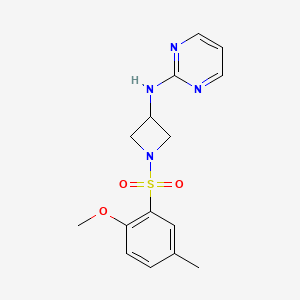

The compound N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a pyrimidine-based small molecule featuring a sulfonylazetidine scaffold. Its structure includes:

- A pyrimidine ring (2-amine substitution) as the core.

- A 2-methoxy-5-methylphenylsulfonyl group attached to an azetidine ring.

- A secondary amine linkage between the azetidine and pyrimidine moieties.

Properties

IUPAC Name |

N-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-11-4-5-13(22-2)14(8-11)23(20,21)19-9-12(10-19)18-15-16-6-3-7-17-15/h3-8,12H,9-10H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGGEUCKIJCSNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Azetidine ring : A four-membered saturated heterocycle.

- Pyrimidine moiety : A six-membered ring containing two nitrogen atoms.

- Sulfonyl group : Enhances the compound's reactivity and binding affinity.

The molecular formula is with a molecular weight of 386.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The sulfonyl group is believed to play a crucial role in binding to these targets, while the pyrimidine and azetidine rings contribute to the compound's overall affinity and specificity.

Biological Activities

-

Anticancer Activity :

- Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, a related pyrimidine derivative demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent inhibitory effects on cell proliferation .

- The presence of the sulfonyl group may enhance the compound's ability to inhibit tumor growth by disrupting cellular signaling pathways involved in cancer progression.

-

Antimicrobial Activity :

- Compounds containing oxadiazole or similar heterocycles are known for their antibacterial and antifungal properties. The incorporation of the methoxy and sulfonyl groups could further enhance these activities by improving solubility and bioavailability.

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study examining the antitumor effects of pyrimidine-based compounds, this compound was tested against various cancer cell lines. The results indicated significant growth inhibition, particularly in aggressive cancer types like triple-negative breast cancer (TNBC). The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, demonstrating its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s uniqueness lies in its sulfonylazetidine-pyrimidine hybrid structure . Below is a comparison with structurally related compounds from the evidence:

Table 1: Key Structural and Functional Differences

Functional and Pharmacological Insights

(a) Sulfonyl Group Impact

- The 2-methoxy-5-methylphenylsulfonyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to simpler sulfonamides (e.g., Sch225336 in , which lacks the azetidine ring) .

- In contrast, the bis-sulfone in Sch225336 exhibits CB2 receptor selectivity, suggesting that sulfonyl positioning and aryl substitution critically influence target specificity .

(b) Azetidine vs. Other Heterocycles

- Compounds with pyrrolidine or piperazine (e.g., ’s thiophene-pyrimidine hybrids) show reduced metabolic stability compared to azetidine-containing analogs .

(c) Pyrimidine Substitution Patterns

- The 2-amine position on pyrimidine is conserved across many bioactive analogs (e.g., kinase inhibitors in ). However, substituents at the 4- or 6-position (e.g., chloro, thiophene in ) alter electronic properties and target engagement .

- The target compound’s lack of electron-withdrawing groups (e.g., nitro in ’s CAS 1421372-94-2) may reduce reactivity but enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.